5-Acetoxymethyl-2-furancarboxylic acid 5-Acetoxymethyl-2-furancarboxylic acid
Brand Name: Vulcanchem
CAS No.: 90345-66-7
VCID: VC20769263
InChI: InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)
SMILES: CC(=O)OCC1=CC=C(O1)C(=O)O
Molecular Formula: C8H8O5
Molecular Weight: 184.15 g/mol

5-Acetoxymethyl-2-furancarboxylic acid

CAS No.: 90345-66-7

Cat. No.: VC20769263

Molecular Formula: C8H8O5

Molecular Weight: 184.15 g/mol

* For research use only. Not for human or veterinary use.

5-Acetoxymethyl-2-furancarboxylic acid - 90345-66-7

Specification

CAS No. 90345-66-7
Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
IUPAC Name 5-(acetyloxymethyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)
Standard InChI Key VEHIMKWMEKVUMD-UHFFFAOYSA-N
SMILES CC(=O)OCC1=CC=C(O1)C(=O)O
Canonical SMILES CC(=O)OCC1=CC=C(O1)C(=O)O

Introduction

Physical and Chemical Properties

Basic Properties

5-Acetoxymethyl-2-furancarboxylic acid has the following physical and chemical properties:

PropertyValue
Common Name5-Acetoxymethyl-2-furancarboxylic acid
CAS Number90345-66-7
Molecular FormulaC₈H₈O₅
Molecular Weight184.14600 g/mol
Exact Mass184.03700
LogP1.04090
PSA76.74000

These properties highlight the compound's moderate polarity and potential solubility characteristics, which are important considerations for its applications and handling .

Structural Characteristics

The structure of 5-Acetoxymethyl-2-furancarboxylic acid features a furan ring substituted with a carboxylic acid group at the 2-position and an acetoxymethyl group at the 5-position. The acetoxymethyl group consists of a methyl group linked to the furan through an oxygen atom and protected by an acetyl group.

The compound is also known by several synonyms, including:

  • 5-(acetyloxymethyl)furan-2-carboxylic acid

  • acetyl Sumiki's acid

  • 5-(Hydroxymethyl)-2-furoic Acid Acetate

  • 5-(Acetoxymethyl)-2-furoic Acid

  • 2-Furancarboxylic acid,5-[(acetyloxy)methyl]

Synthesis Methods

From 5-Hydroxymethylfurfural Derivatives

While the search results don't specifically detail the synthesis of 5-Acetoxymethyl-2-furancarboxylic acid, research on related compounds suggests potential synthetic routes. The compound could potentially be synthesized through oxidation of 5-acetoxymethylfurfural (AcMF), which is itself derived from 5-hydroxymethylfurfural (HMF) .

Studies have shown that AMFs, including AcMF, can be prepared directly from carbohydrates using zinc chloride (ZnCl₂) as a Lewis acid catalyst combined with carboxylic acid as a Brønsted acid catalyst. According to research, fructose and glucose provided AcMF in 80% and 60% isolated yield, respectively, under optimized parameters (5 wt % substrate, AcOH, 4 equiv ZnCl₂, 100 °C, 6 h) .

Chemical Reactivity

Types of Reactions

Based on its structure and the reactivity of similar furan derivatives, 5-Acetoxymethyl-2-furancarboxylic acid likely undergoes several types of reactions:

  • Hydrolysis: The acetyl group can be hydrolyzed to reveal the hydroxymethyl group

  • Esterification: The carboxylic acid group can form esters with alcohols

  • Reduction: The carboxylic acid group can be reduced to form corresponding alcohols

  • Substitution: The acetoxy group can undergo substitution reactions with various nucleophiles

Transformation to Other Compounds

Research on related compounds has demonstrated that furan derivatives can be converted into various valuable chemicals. For example, it has been shown that similar compounds can be transformed into important platform chemicals such as 2,5-furandicarboxylic acid (FDCA), which is a key building block for biopolymers .

The hydrolysis of the acetoxy group in 5-Acetoxymethyl-2-furancarboxylic acid would yield 5-hydroxymethyl-2-furancarboxylic acid, which itself may have unique applications in materials science and synthetic chemistry.

Applications and Uses

As a Chemical Platform

5-Acetoxymethyl-2-furancarboxylic acid potentially serves as a platform chemical for the synthesis of various materials. Its functional groups provide opportunities for further chemical modifications, making it a versatile building block for more complex molecules .

The presence of both carboxylic acid and acetoxymethyl groups in the molecule makes it particularly interesting for polymer chemistry, where it could potentially serve as a monomer or precursor for various types of polymers.

Research Developments

Current Research Trends

Current research in the field of furan-based chemicals has focused on developing efficient methods for producing these compounds from renewable resources. Studies have shown that compounds with acetoxymethyl groups often possess advantageous properties, such as increased hydrophobicity and stability, compared to their hydroxymethyl counterparts .

One significant area of research involves the conversion of AMFs (like AcMF) into high-value derivatives such as 5-hydroxymethylfurfural (HMF), 2,5-bis(hydroxymethyl)furan (BHMF), 2,5-diformylfuran (DFF), and 2,5-furandicarboxylic acid (FDCA) .

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